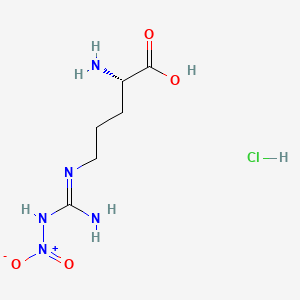
2-Methylindoline-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylindoline-5-carbonitrile is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindoline-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylphenylhydrazine with acrylonitrile, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and advanced purification techniques like crystallization or chromatography are used to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methylindoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mecanismo De Acción
The mechanism by which 2-Methylindoline-5-carbonitrile exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes and receptors, altering their activity and leading to various biological responses. The nitrile group plays a crucial role in its binding affinity and specificity, making it a valuable compound in drug design and development.
Comparación Con Compuestos Similares
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.
2-Methylindole: Lacks the nitrile group but shares the indole core structure, used in fragrance and flavor industries.
5-Bromo-2-methylindole:
Uniqueness: 2-Methylindoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and nitrile groups enhances its reactivity and potential for diverse applications compared to other indole derivatives.
Propiedades
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYZNDDDEZXVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)

![1-Tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B7964270.png)




![6-Chlorothiazolo[4,5-b]pyridine](/img/structure/B7964316.png)


